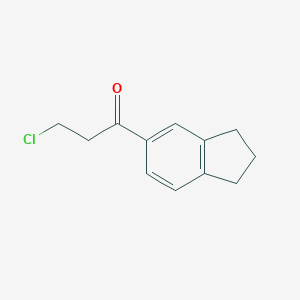

3-クロロ-1-(2,3-ジヒドロ-1H-インデン-5-イル)プロパン-1-オン

概要

説明

3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, also known as 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, is a useful research compound. Its molecular formula is C12H13ClO and its molecular weight is 208.68 g/mol. The purity is usually 95%.

The exact mass of the compound 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス研究

インドール誘導体は、3-クロロ-1-インダン-5-イル-プロパン-1-オンと構造的に類似しており、その抗ウイルス特性が研究されています。 インドール核を持つ化合物は、インフルエンザAウイルスやその他のウイルスに対して阻害活性を示しています . このことは、3-クロロ-1-インダン-5-イル-プロパン-1-オンが新しい抗ウイルス剤の開発に潜在的な用途があることを示唆しています。

抗炎症用途

インドール骨格は、その抗炎症作用で知られています。 炎症過程における主要な経路を調節することにより、インドールの誘導体は慢性炎症の治療に利用されてきました . 問題の化合物は、同様の用途について検討することができます。

抗がん剤

インドール誘導体は抗がん活性を持ち、新しいがん治療薬の合成において価値があります . 3-クロロ-1-インダン-5-イル-プロパン-1-オンの研究は、がん細胞に対する新しい作用機序を発見できる可能性があります。

抗菌剤

研究では、インドール系化合物の抗菌効果が報告されています . 3-クロロ-1-インダン-5-イル-プロパン-1-オンは、抗菌剤としての可能性について調査することができ、抗生物質耐性に対する新しい解決策を提供する可能性があります。

抗糖尿病薬開発

インドール誘導体の生物活性は、抗糖尿病効果にまで及びます . 3-クロロ-1-インダン-5-イル-プロパン-1-オンの血糖値を調節する可能性を調査することは、新しい抗糖尿病薬の開発につながる可能性があります。

抗マラリア活性

インドール化合物は、抗マラリア研究で有望な結果を示しており、いくつかの誘導体はマラリア原虫に対して有意な活性を示しています . このことは、3-クロロ-1-インダン-5-イル-プロパン-1-オンが抗マラリア薬の開発に使用できる可能性を開きます。

神経保護作用

インドール核は、多くの神経活性化合物に存在します。 3-クロロ-1-インダン-5-イル-プロパン-1-オンの研究は、神経保護作用を明らかにし、神経変性疾患の治療に貢献する可能性があります .

プロテオミクス研究

3-クロロ-1-インダン-5-イル-プロパン-1-オンは、プロテオミクス研究用の製品として購入できます . これは、細胞プロセスや疾患メカニズムを理解する上で重要な、タンパク質の発現、修飾、相互作用を研究する際に使用されることを示しています。

生物活性

3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, with the CAS number 39105-39-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₃ClO

- Molecular Weight : 208.69 g/mol

- IUPAC Name : 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

Biological Activity Overview

Research indicates that 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one exhibits various biological activities, particularly in the realm of anti-cancer and anti-inflammatory effects. The compound's activity may be attributed to its structural properties that allow interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit glycolytic enzymes, which can affect cellular metabolism and energy production.

- Antioxidant Properties : Potential antioxidant activities may contribute to its protective effects against oxidative stress.

- Cell Cycle Modulation : Some studies suggest that this compound may influence cell cycle progression, leading to apoptosis in cancer cells.

Case Studies and Experimental Data

A review of literature reveals several key studies focusing on the biological activity of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one:

| Study | Findings |

|---|---|

| Kaur & Guraya (1981) | Investigated the impact on glycolytic enzymes in rat tissues; suggested inhibition of key enzymes leading to reduced energy metabolism. |

| Mohri et al. (1975) | Identified potential pathways for metabolic inhibition via enzyme interaction. |

| Jones & Porter (1995) | Explored the effects on sperm motility and glycolysis inhibition in vitro, suggesting a reversible mechanism related to energy metabolism. |

In Vivo Studies

In vivo studies have demonstrated significant effects on animal models:

- Toxicity Studies : Rats treated with varying doses exhibited altered metabolic parameters and changes in organ weights, indicating potential toxicity at higher concentrations.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the specific biological activities attributed to 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one:

| Compound | Biological Activity | Reference |

|---|---|---|

| 3-Chloro-1,2-propanediol | Inhibits glycolysis and affects sperm motility | Kaur & Guraya (1981) |

| Indole derivatives | Anti-cancer properties via cell cycle modulation | Recent Review on Indoles (2024) |

特性

IUPAC Name |

3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEOHCVWRXWJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391072 | |

| Record name | 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39105-39-0 | |

| Record name | 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-CHLOROPROPIONYL)INDAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。